molecular formula C7H14ClNO B1432497 N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride CAS No. 1543028-41-6

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride

Cat. No.: B1432497
CAS No.: 1543028-41-6
M. Wt: 163.64 g/mol
InChI Key: OJBYVQFIEZYRRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves carbenes, which are highly reactive intermediates in organic synthesis . The Williamson synthesis, which uses an SN2 reaction and requires that one of the two groups attached to oxygen be either secondary or (preferably) primary, could potentially be used .


Molecular Structure Analysis

“N-(2,2-dimethylpropyl)benzenecarbonimidoyl chloride” contains total 30 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

Ethers, which are related to the compound , are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,2-dimethylpropanoyl chloride” include a molar mass of 120.576 and various thermophysical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index .

Scientific Research Applications

  • Synthesis of N-Methoxy-N-methylamides : N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride has been used in the synthesis of N-methoxy-N-methylamides (Weinreb amides). These amides are effective carbonyl equivalents, reacting with organometallics to provide various carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).

  • Synthesis of N-Ethyl-N-methylcarbamoyl Chloride : A practical and convenient process for synthesizing N-ethyl-N-methylcarbamoyl chloride was investigated. This process involves the methylation of N-benzylideneethylamine followed by hydrolyzation and neutralization, ultimately yielding N-ethyl-N-methylcarbamoyl chloride with a high yield (Yong, 2008).

  • Palladium-Catalyzed Synthesis of N-(Hetero)arylcarbazoles : An efficient method for synthesizing N-(hetero)arylcarbazoles using various (hetero)aryl chlorides and N-carbazolylmagnesium chloride in the presence of a palladium catalyst was reported. This method is significant for producing functional materials for organic light-emitting diodes (Nakayama et al., 2015).

  • Synthesis and Characterization of Ion-Selective Sensors : this compound has been used in the development of ion-selective sensors. For instance, a PVC membrane sensor for Cu2+ ions was created using a derivative of this compound, showing good selectivity and sensitivity (Ghanei-Motlagh et al., 2011).

Mechanism of Action

The mechanism of alkoxymercuration is similar to that of oxymercuration, with electrophilic addition of the mercuric species to the alkene. The alcohol nucleophile attacks the more substituted carbon of the three-membered ring via an SN2 reaction .

Safety and Hazards

While specific safety data for “N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride” is not available, related compounds such as “N,N-Dimethylaniline” and “2,2-dimethylpropanoyl chloride” are considered hazardous. They are combustible, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of carbenes, which are related to the compound , has led to their application in the synthesis of complex natural products, transition metal catalysis, organo-catalysis, and several other synthetic methodologies . Future research may continue to explore these applications and develop new ones.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBYVQFIEZYRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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